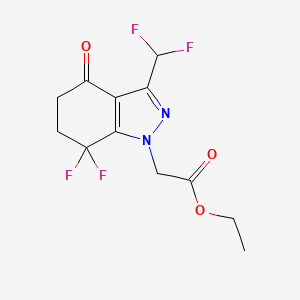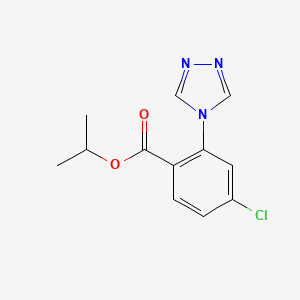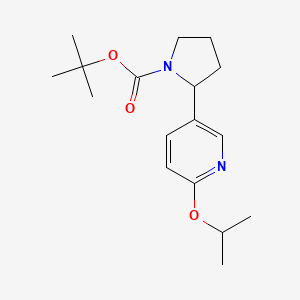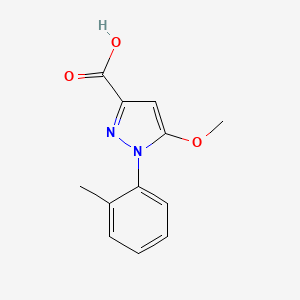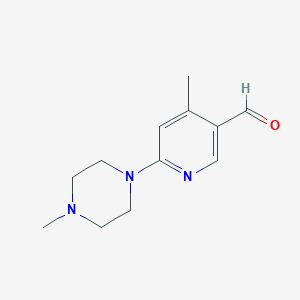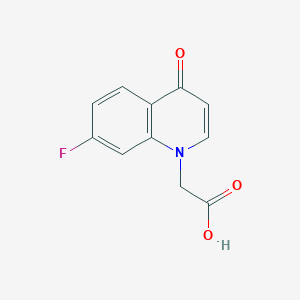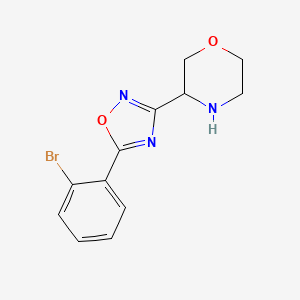
3-(5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with an oxadiazole ring, which is further substituted with a bromophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromobenzohydrazide with ethyl chloroformate to form an intermediate, which then undergoes cyclization with morpholine to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
3-(5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various nucleophiles.
科学的研究の応用
3-(5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 3-(5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the morpholine ring can improve its solubility and bioavailability .
類似化合物との比較
Similar Compounds
- 2-(5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl)pyridine
- 3-(5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl)thiophene
- 4-(5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl)benzene
Uniqueness
3-(5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine is unique due to its combination of a morpholine ring with an oxadiazole ring and a bromophenyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For instance, the presence of the morpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications .
特性
分子式 |
C12H12BrN3O2 |
|---|---|
分子量 |
310.15 g/mol |
IUPAC名 |
3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]morpholine |
InChI |
InChI=1S/C12H12BrN3O2/c13-9-4-2-1-3-8(9)12-15-11(16-18-12)10-7-17-6-5-14-10/h1-4,10,14H,5-7H2 |
InChIキー |
PZZMQMGZIDCBDQ-UHFFFAOYSA-N |
正規SMILES |
C1COCC(N1)C2=NOC(=N2)C3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



